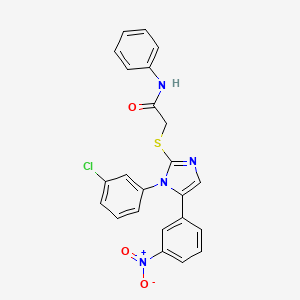

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O3S/c24-17-7-5-10-19(13-17)27-21(16-6-4-11-20(12-16)28(30)31)14-25-23(27)32-15-22(29)26-18-8-2-1-3-9-18/h1-14H,15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYAXEHIHNAIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and nitrophenyl groups. The final step involves the thiolation and acetamidation reactions to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an amino derivative, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent . The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity, which is crucial in inflammatory pathways. This property makes it a valuable candidate for developing new anti-inflammatory drugs.

Anticancer Research

Research indicates that 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide may exhibit anticancer properties . Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is significant for its application in drug design. It can target specific enzymes involved in disease processes, providing a pathway for therapeutic interventions in conditions such as cancer and inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the nitrophenyl and chlorophenyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Biological Activity

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thioether group, and multiple aromatic substituents, which contribute to its diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.78 g/mol. The presence of chlorine and nitro groups enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro evaluations demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, treatment with the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

The proposed mechanism for the anticancer activity involves the induction of apoptosis and cell cycle arrest. Studies have shown that the compound affects the expression of key proteins involved in apoptosis pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . Additionally, it may interfere with specific signaling pathways critical for cancer cell survival.

Antibacterial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against various strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of bacterial growth.

Case Studies

- Anticancer Evaluation : In a study involving MCF-7 cells, treatment with this compound resulted in a significant increase in apoptotic cell populations as measured by flow cytometry . The study highlighted that the compound induces cell cycle arrest at the G0/G1 phase.

- Antibacterial Screening : A series of experiments assessed the antibacterial efficacy against gram-positive and gram-negative bacteria. The compound exhibited an MIC range from 20 to 50 µg/mL, indicating strong antibacterial potential .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and 1,3-dipolar cycloaddition. For example:

- Step 1 : Formation of the imidazole core via cyclization of substituted thioureas or maleimides under reflux in glacial acetic acid .

- Step 2 : Thioether linkage introduction using 2-chloroacetamide derivatives in the presence of potassium carbonate as a base, with ethanol as the recrystallization solvent .

- Step 3 : Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in tert-butanol/water mixtures at room temperature .

- Key variables : Solvent polarity (e.g., acetic acid vs. ethanol), catalyst loading (e.g., Cu(OAc)₂ at 10 mol%), and reaction time (6–8 hours for CuAAC) directly impact yield (60–85%) and purity (>95% by NMR) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what critical data points should be prioritized?

- Answer :

- IR spectroscopy : Confirm functional groups (e.g., C=O at 1670–1680 cm⁻¹, C=S at 1250–1300 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.6 ppm for substituted phenyl groups) and acetamide methylene signals (δ 5.3–5.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₇ClN₄O₃S: 481.06; observed: 481.05) .

- Elemental analysis : Ensure purity by matching calculated vs. experimental C/H/N percentages (e.g., C: 57.45% vs. 57.40%) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into optimizing synthesis routes for this compound?

- Answer :

- Reaction path searching : Use density functional theory (DFT) to model transition states and identify low-energy pathways for imidazole cyclization or triazole formation .

- Solvent effects : Predict solvent polarity impacts on reaction kinetics using COSMO-RS simulations .

- Docking studies : Analyze binding conformations of derivatives (e.g., 9c in ) with target proteins to prioritize synthetic targets .

- Example : ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps by 40% .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) observed in similar derivatives?

- Answer :

- Case analysis : Compare ¹H NMR data for triazole-linked acetamides (e.g., δ 5.38 ppm for –NCH₂CO– in 6a vs. δ 5.40 ppm in 6c) . Discrepancies may arise from electron-withdrawing substituents (e.g., nitro groups) altering local magnetic environments.

- Mitigation strategies :

- Use deuterated solvents consistently (e.g., DMSO-d₆).

- Validate assignments via 2D NMR (COSY, HSQC).

- Cross-check with XRD-crystallographic data if available .

Q. What strategies are recommended for improving the solubility and bioavailability of this compound in pharmacological studies?

- Answer :

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the phenyl ring while monitoring activity via SAR studies .

- Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.